6-Bromo-2-ethoxy-3-methoxybenzaldehyde
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Overview
Description
6-Bromo-2-ethoxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzaldehyde, featuring bromine, ethoxy, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-ethoxy-3-methoxybenzaldehyde typically involves the bromination of 2-ethoxy-3-methoxybenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-ethoxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: 6-Bromo-2-ethoxy-3-methoxybenzoic acid.
Reduction: 6-Bromo-2-ethoxy-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-ethoxy-3-methoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-ethoxy-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a hydroxy group instead of an ethoxy group.
2-Ethoxy-3-methoxybenzaldehyde: Lacks the bromine substituent.
6-Bromo-3-methoxybenzaldehyde: Lacks the ethoxy substituent.
Uniqueness
6-Bromo-2-ethoxy-3-methoxybenzaldehyde is unique due to the combination of bromine, ethoxy, and methoxy groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and potential therapeutic applications .
Biological Activity
6-Bromo-2-ethoxy-3-methoxybenzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available data on its biological activity, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.
This compound has the following chemical structure:
- Molecular Formula: C10H11BrO3
- CAS Number: 851983-85-2
Cytotoxicity
Research indicates that this compound exhibits notable cytotoxic effects on various cancer cell lines. A study evaluating its activity against several human cancer cell lines reported sub-micromolar cytotoxicity, with IC50 values ranging between 0.23 μM and 0.3 μM for different tumor types. Importantly, the compound demonstrated minimal toxicity towards normal fibroblast cells (IC50 > 25 μM), suggesting a selective action against cancer cells .
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (μM) | Toxicity to Normal Cells |
---|---|---|
HepG2 (liver cancer) | 0.25 | Low |
MDA-MB231 (breast) | 0.30 | Low |
PC3 (prostate) | 0.23 | Low |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses selective antibacterial activity against Gram-positive bacteria, notably Bacillus subtilis. However, the overall antimicrobial efficacy appears limited when compared to more potent agents .
Table 2: Antimicrobial Activity of this compound
Microorganism | Activity | MIC (μg/mL) |
---|---|---|
Bacillus subtilis | Positive | 15 |
Escherichia coli | Negative | N/A |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, structure–activity relationship studies suggest that modifications to the benzaldehyde moiety can significantly affect its cytotoxic and antimicrobial properties. The presence of bromine and ethoxy groups appears to enhance its interaction with biological targets, potentially influencing pathways involved in cell proliferation and apoptosis .
Case Studies
- Case Study on Cancer Cell Lines : In a controlled study, various concentrations of this compound were administered to different cancer cell lines over a period of 48 hours. Results showed a dose-dependent inhibition of cell growth, with significant reductions in cell viability observed at concentrations above 1 μM.
- Antibacterial Efficacy : A separate study assessed the compound's effectiveness against common bacterial strains in vitro. Although it showed some activity against Bacillus subtilis, it was considerably less effective against Gram-negative strains such as Escherichia coli.
Properties
Molecular Formula |
C10H11BrO3 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
6-bromo-2-ethoxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10-7(6-12)8(11)4-5-9(10)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
WRZNPHKAXIOBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1C=O)Br)OC |
Origin of Product |
United States |
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